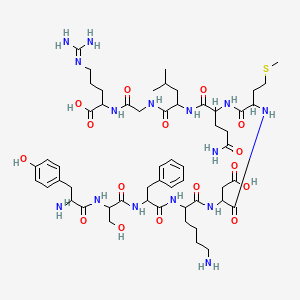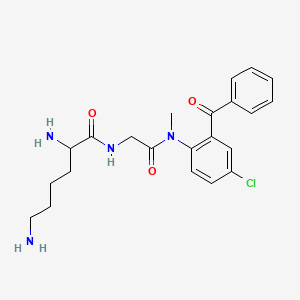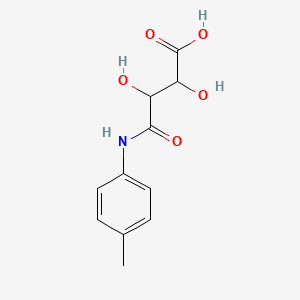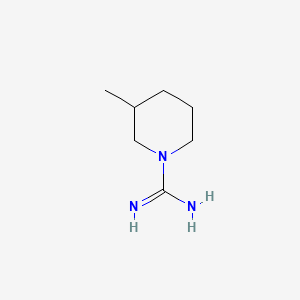
3-Methylpiperidine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C7H15N3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpiperidine-1-carboximidamide typically involves the reaction of 3-methylpiperidine with cyanamide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a gas-phase ring-closure reaction. This method uses 2-methyl-1,5-pentamethylene diamine as the raw material, with a gas diluting agent as the carrier. The reaction is catalyzed by alumino silica gel and conducted at temperatures above 193°C .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylpiperidine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antiproliferative activity against cancer cells.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation pathways. This inhibition leads to the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure similar to 3-Methylpiperidine-1-carboximidamide but lacks the carboximidamide group.
3-Methylpiperidine: Similar structure but without the carboximidamide group.
N-Methylpiperidine: Contains a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific functional group, which imparts distinct chemical properties and biological activities. Its ability to inhibit multiple enzymes involved in cancer cell proliferation makes it a valuable compound for medicinal research .
Eigenschaften
Molekularformel |
C7H15N3 |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
3-methylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C7H15N3/c1-6-3-2-4-10(5-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9) |
InChI-Schlüssel |
MUIXBWMLQDSNIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


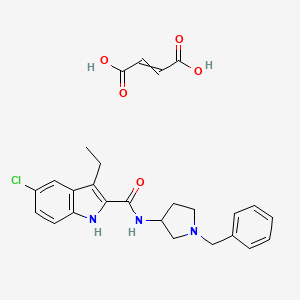
![1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate](/img/structure/B13384032.png)

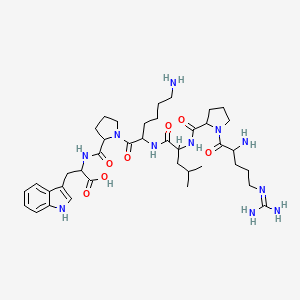
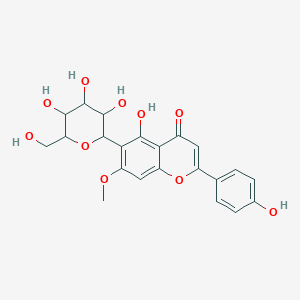

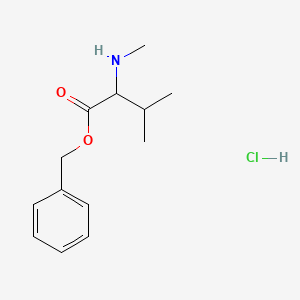
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)
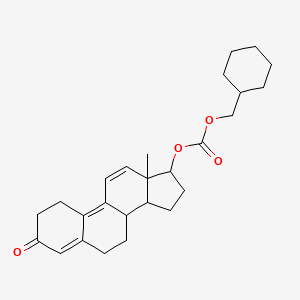
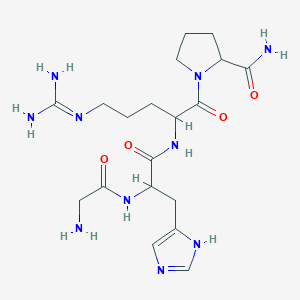
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13384090.png)
